molecular formula C20H14ClN3O B2923593 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 361996-77-2

2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2923593
CAS No.: 361996-77-2
M. Wt: 347.8
InChI Key: IOMXHJRNUURFSA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound with the molecular formula C20H14ClN3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products with simple workup procedures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave irradiation and solvent-free conditions can be scaled up for industrial applications, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are generally mild and metal-free, promoting efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA receptors . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMXHJRNUURFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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